molecular formula C23H17NO4 B2358545 N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide CAS No. 923210-66-6

N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide

Cat. No. B2358545
M. Wt: 371.392
InChI Key: YXQLVLQQNTZXQZ-UHFFFAOYSA-N
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Description

“N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide” is a chemical compound with the molecular formula C23H17NO4. It is also known as 4-Methoxy-N-(4-methoxyphenyl)benzamide .


Synthesis Analysis

Benzamides, including “N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide”, can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of “N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide” can be represented as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

Benzamides are usually produced from the reaction between carboxylic acids and amines at high temperature . The reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, Benzamide,N-(4-methoxyphenyl)-, are as follows: It is a solid crystal - powder in form, white - pale yellow red in color . The melting point is 155 °C .

Scientific Research Applications

Molecular Structure and Antioxidant Activity

A study by Demir et al. (2015) focused on a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, analyzing its structure through X-ray diffraction, IR spectroscopy, and DFT calculations. The study found that this compound crystallizes in a triclinic system, with its molecular geometry and vibrational frequencies well-characterized. Additionally, its antioxidant properties were evaluated using the DPPH free radical scavenging test, showcasing its potential as an antioxidant agent (Demir, S., Cakmak, S., Dege, N., Kutuk, H., Odabaşoǧlu, M., & Kepekçi, R. A., 2015).

Potential Antiplatelet Agents

Liu et al. (2019) designed and synthesized a series of 4‐methoxy‐3‐arylamido‐N‐(substitutedphenyl)benzamides, assessing their antiplatelet aggregation activities. The study revealed that certain compounds exhibited significant antiplatelet activities, with minimal cell toxicity, indicating their potential as safer and more effective antiplatelet agents (Liu, X., Chen, X., Qiu, K., & Zhang, Z., 2019).

Neuroprotection and Alzheimer's Disease

A study on 5-aroylindolyl-substituted hydroxamic acids, including a compound with a 4-methoxybenzoyl group, highlighted its potent inhibitory selectivity against histone deacetylase 6 (HDAC6). This compound showed promise in decreasing tau protein phosphorylation and aggregation, showcasing neuroprotective activity and potential as a treatment for Alzheimer's disease (Lee, H.-Y., Fan, S.-j., Huang, F.-I., Chao, H.-Y., Hsu, K., Lin, T., Yeh, T., Lai, M.-J., Li, Y.-H., Huang, H.-L., Yang, C.-R., & Liou, J., 2018).

Corrosion Inhibition

Mishra et al. (2018) investigated N-Phenyl-benzamide derivatives, including N-(4-methoxyphenyl)benzamide, for their potential as corrosion inhibitors for mild steel in acidic conditions. The study demonstrated that the methoxy substituent enhances the inhibition efficiency, indicating its utility in corrosion protection applications (Mishra, A., Verma, C., Lgaz, H., Srivastava, V., Quraishi, M., & Ebenso, E., 2018).

Safety And Hazards

The safety data sheet for a similar compound, Benzamide, suggests that it is harmful if swallowed and is suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

Future Directions

Benzamides are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . The American Chemical Society’s Green Chemistry Institute Pharmaceutical Round Table recently identified that amide formation avoiding poor atom economy reagents is a priority area of research in the pharmaceutical industry . Therefore, the future directions for “N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide” could be in these areas.

properties

IUPAC Name

N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO4/c1-27-18-10-7-15(8-11-18)22-14-20(25)19-13-17(9-12-21(19)28-22)24-23(26)16-5-3-2-4-6-16/h2-14H,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQLVLQQNTZXQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide

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